molecular formula C19H22N2O3 B2549782 tert-Butyl 2-(4-(benzyloxy)benzylidene)hydrazine-1-carboxylate CAS No. 402770-53-0

tert-Butyl 2-(4-(benzyloxy)benzylidene)hydrazine-1-carboxylate

Cat. No.: B2549782
CAS No.: 402770-53-0
M. Wt: 326.396
InChI Key: UQLITUZKLMAWQF-DEDYPNTBSA-N
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Description

tert-Butyl 2-(4-(benzyloxy)benzylidene)hydrazine-1-carboxylate is an organic compound that features a hydrazine carboxylate group

Preparation Methods

The synthesis of tert-Butyl 2-(4-(benzyloxy)benzylidene)hydrazine-1-carboxylate typically involves the reaction of tert-butyl hydrazinecarboxylate with 4-(benzyloxy)benzaldehyde under specific conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is often heated to facilitate the reaction. The product is then purified using standard techniques such as recrystallization or column chromatography .

Chemical Reactions Analysis

tert-Butyl 2-(4-(benzyloxy)benzylidene)hydrazine-1-carboxylate can undergo various chemical reactions, including:

Scientific Research Applications

tert-Butyl 2-(4-(benzyloxy)benzylidene)hydrazine-1-carboxylate has several applications in scientific research:

Comparison with Similar Compounds

tert-Butyl 2-(4-(benzyloxy)benzylidene)hydrazine-1-carboxylate can be compared with similar compounds such as:

These compounds share similar structural features but differ in their specific functional groups and applications, highlighting the unique properties of this compound.

Properties

IUPAC Name

tert-butyl N-[(E)-(4-phenylmethoxyphenyl)methylideneamino]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O3/c1-19(2,3)24-18(22)21-20-13-15-9-11-17(12-10-15)23-14-16-7-5-4-6-8-16/h4-13H,14H2,1-3H3,(H,21,22)/b20-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQLITUZKLMAWQF-DEDYPNTBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NN=CC1=CC=C(C=C1)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N/N=C/C1=CC=C(C=C1)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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